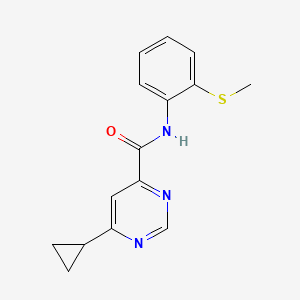
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also has a thioamide group, a phenyl group, and a methoxyphenyl group with a chlorine substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the pyrazine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom might be susceptible to nucleophilic substitution reactions. The thioamide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar functional groups have moderate to high polarity, and they might exhibit strong absorption in the UV-Vis and IR regions due to the presence of multiple bonds .科学的研究の応用
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of related compounds demonstrate the potential applications in creating diverse nitrogen heterocyclic compounds. For instance, acetylation of related amino-dihydropyrimidine derivatives, using acetic anhydride, yields N-pyrimidinylacetamide derivatives. These compounds, upon further formylation and reaction with primary and heterocyclic amines, lead to the synthesis of Schiff bases and nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. These processes underline the chemical versatility and potential for generating compounds with varied biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Activities
Research on derivatives of chloroacetamide and related structures highlights their potential in addressing various biological targets. Some studies have explored the inhibition of fatty acid synthesis in algae by chloroacetamide derivatives, showcasing their herbicidal properties and potential impact on plant biology (Weisshaar & Böger, 1989). Furthermore, novel thiazolidin-4-one derivatives based on pyrazoline structures have been evaluated for their anticancer and HIV properties, indicating the wide-ranging therapeutic possibilities of these compounds (Patel et al., 2013).
Pharmacokinetics and Metabolism
The pharmacokinetics and disposition studies of thiouracil derivatives such as PF-06282999, a compound structurally related to 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide, have been investigated across various animal models and humans. These studies aim to understand the elimination mechanisms and predict human pharmacokinetics, providing crucial insights for the development of therapeutically viable compounds (Dong et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of novel thiazole derivatives incorporating pyrazole moieties has shown significant antimicrobial and antifungal activities, demonstrating the potential of these compounds in addressing resistant microbial strains (Saravanan et al., 2010). This area of research is critical for developing new treatments against a backdrop of increasing antimicrobial resistance.
作用機序
将来の方向性
特性
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-16-8-7-14(11-15(16)20)23-10-9-21-18(19(23)25)27-12-17(24)22-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDQAHSATOZJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)
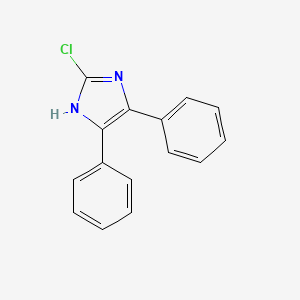
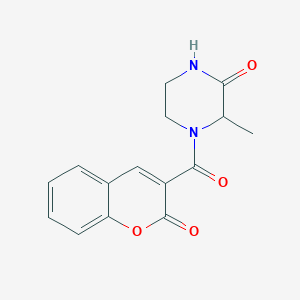
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536047.png)
![(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2536050.png)
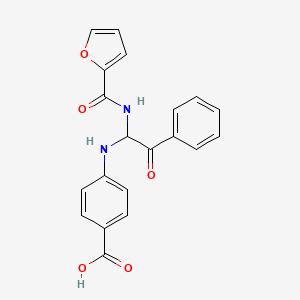
![2-Chloro-1-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-1-one](/img/structure/B2536053.png)
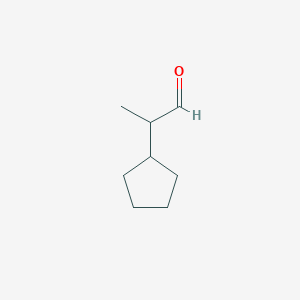
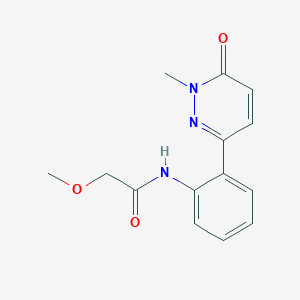
![Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2536061.png)
![2-Cyclopropyl-1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2536062.png)
![8-[(2-Chlorophenyl)methyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2536063.png)
